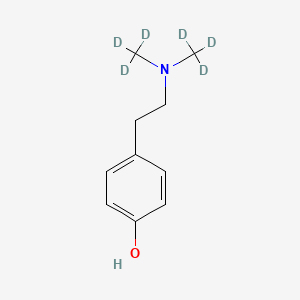
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of dichlorophenoxy and fluorophenyl groups . It is related to other compounds such as 2-(3,4-Dichlorophenoxy)-1-(3,4-difluorophenyl)ethanone and 2-(3,4-Dichlorophenoxy)-1-(1-pyrrolidinyl)ethanone .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, an improved synthesis of 2-(3,4-dichlorophenoxy)ethyldialkylamines, which are biologically active in plants, has been reported .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its formula. For example, 2-(3,4-Dichlorophenoxy)-1-(3,4-difluorophenyl)ethanone has a molecular formula of C14H8Cl2F2O2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, related compounds have been studied. For example, 2-(3,4-Dichlorophenoxy) triethylamine has been shown to alleviate salinity stress in maize by enhancing photosynthetic capacity, improving water status, and maintaining K+/Na+ homeostasis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For example, 3,4-Dichlorophenol, a related compound, has a melting point of 65-67 °C and a boiling point of 253 °C .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c1-8(18)11-6-9(17)2-5-14(11)19-10-3-4-12(15)13(16)7-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIKXCXBZZKEED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

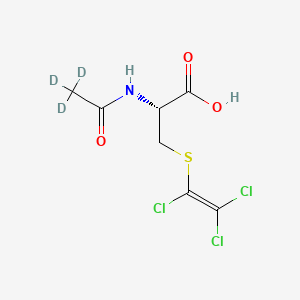
![4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol](/img/structure/B584987.png)

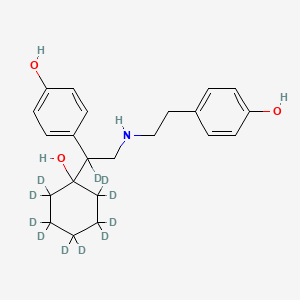
![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)

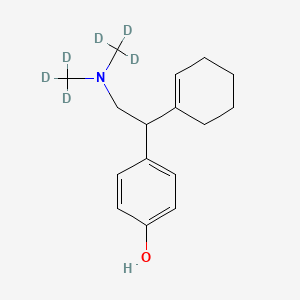
![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)
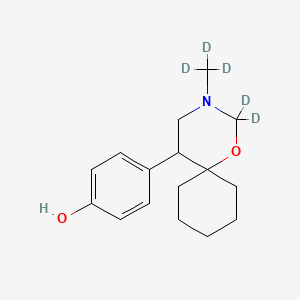
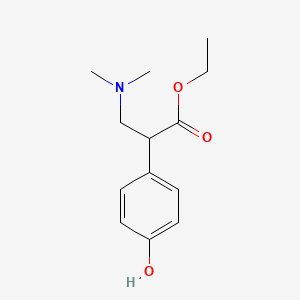
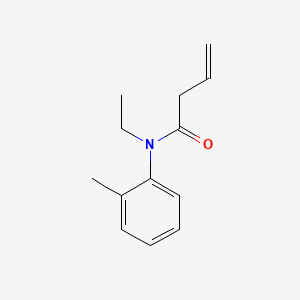

![2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585006.png)
